molecular formula C2HI2N3 B14679405 3,5-Diiodo-1H-1,2,4-triazole CAS No. 28194-08-3

3,5-Diiodo-1H-1,2,4-triazole

Cat. No.: B14679405
CAS No.: 28194-08-3
M. Wt: 320.86 g/mol
InChI Key: NFCNEDKYXMWATM-UHFFFAOYSA-N
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Description

3,5-Diiodo-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the triazole ring. Triazoles, including this compound, are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-1H-1,2,4-triazole typically involves the iodination of 1H-1,2,4-triazole. One common method is the reaction of 1H-1,2,4-triazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 3 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, triazolium salts, and larger heterocyclic compounds .

Scientific Research Applications

3,5-Diiodo-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of antifungal, antibacterial, and anticancer agents.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Materials Science: It is used in the development of advanced materials such as polymers and supramolecular systems.

    Agriculture: The compound is explored for its potential as a pesticide or herbicide .

Mechanism of Action

The mechanism of action of 3,5-Diiodo-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or interfering with the biosynthesis of essential biomolecules. For example, triazole derivatives are known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity .

Comparison with Similar Compounds

  • 3,5-Dinitro-1H-1,2,4-triazole
  • 3,5-Diamino-1H-1,2,4-triazole
  • 3,5-Dibromo-1H-1,2,4-triazole

Comparison: 3,5-Diiodo-1H-1,2,4-triazole is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and biological activity compared to other halogenated triazoles. For instance, the iodine atoms enhance the compound’s ability to participate in substitution reactions and increase its lipophilicity, which can affect its biological interactions .

Properties

CAS No.

28194-08-3

Molecular Formula

C2HI2N3

Molecular Weight

320.86 g/mol

IUPAC Name

3,5-diiodo-1H-1,2,4-triazole

InChI

InChI=1S/C2HI2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7)

InChI Key

NFCNEDKYXMWATM-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NN1)I)I

Origin of Product

United States

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